molecular formula C14H10FN3S B1627883 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol CAS No. 74767-75-2

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

Cat. No. B1627883
CAS RN: 74767-75-2
M. Wt: 271.31 g/mol
InChI Key: IDCLOQOIEWAGOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, an imidazole group, and a thiol group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific conditions and reagents used. Fluorophenyl groups, for example, are often involved in nucleophilic aromatic substitution reactions . The thiol group could potentially undergo oxidation reactions to form disulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s reactivity, boiling point, and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein in the body and altering its function .

Future Directions

The future directions for research on a compound like this could include further studies to determine its biological activity, potential uses in medicine, and ways to optimize its synthesis .

properties

IUPAC Name

4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLOQOIEWAGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604718
Record name 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

CAS RN

74767-75-2
Record name 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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